Enantiomeric Purity and Optical Rotation
D-Glutamic acid 5-methyl ester (CAS 6461-04-7) is the single D-enantiomer, whereas L-Glutamic acid 5-methyl ester (CAS 1499-55-4) is the single L-enantiomer, and DL-Glutamic acid 5-methyl ester (CAS 14487-45-7) is the racemic mixture. The L-enantiomer exhibits an optical rotation of +28.0 ~ +30.0° (c=2, 6M HCl), while the DL-racemate has an optical rotation of 0º (c=2, 6N HCl). The D-enantiomer is specifically required for incorporation into peptides to confer proteolytic stability and for bacterial cell wall research .
| Evidence Dimension | Optical Rotation (specific rotation) |
|---|---|
| Target Compound Data | D-Glutamic acid 5-methyl ester (D-enantiomer, CAS 6461-04-7) |
| Comparator Or Baseline | L-Glutamic acid 5-methyl ester (CAS 1499-55-4): +28.0 ~ +30.0° (c=2, 6M HCl); DL-Glutamic acid 5-methyl ester (CAS 14487-45-7): 0º (c=2, 6N HCl) |
| Quantified Difference | D-enantiomer vs. L-enantiomer: opposite sign of rotation; D-enantiomer vs. DL-racemate: non-zero vs. zero rotation |
| Conditions | Polarimetry at specified concentration and solvent |
Why This Matters
Selecting the correct enantiomer is critical for chiral peptide synthesis; the D-enantiomer is required for generating proteolytically stable, D-amino acid-containing peptides used in antimicrobial and therapeutic research.
